2,2-Dipropyl-1,3-propanediol
Overview
Description
2,2-Dipropyl-1,3-propanediol: is an organic compound with the molecular formula C9H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone
Mechanism of Action
Target of Action
This compound is a simple alkyl diol , but its specific biological targets have not been identified yet
Mode of Action
It is known that alkyl diols can interact with various biological targets, potentially leading to a range of physiological effects .
Biochemical Pathways
Alkyl diols can potentially be involved in a variety of biochemical pathways, depending on their specific molecular targets
Result of Action
It is known that alkyl diols can have a variety of physiological effects, depending on their specific molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dipropyl-1,3-propanediol can be synthesized through several methods. One common approach involves the reaction of propionaldehyde with formaldehyde in the presence of a base, followed by hydrogenation. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C)
Catalyst: Hydrogenation catalysts such as palladium on carbon (Pd/C)
Solvent: Alcoholic solvents like methanol or ethanol
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dipropyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.
Major Products:
Oxidation: Formation of 2,2-dipropyl-1,3-propanedione or 2,2-dipropyl-1,3-propanedioic acid.
Reduction: Formation of 2,2-dipropylpropane.
Substitution: Formation of 2,2-dipropyl-1,3-dichloropropane or 2,2-dipropyl-1,3-diaminopropane.
Scientific Research Applications
2,2-Dipropyl-1,3-propanediol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including sedative and anticonvulsant effects.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
2,2-Dimethyl-1,3-propanediol: Similar structure but with methyl groups instead of propyl groups.
1,3-Propanediol: Lacks the additional alkyl groups, making it less hydrophobic.
2,2-Diphenyl-1,3-propanediol: Contains phenyl groups, leading to different chemical properties and applications.
Uniqueness: 2,2-Dipropyl-1,3-propanediol is unique due to its specific alkyl substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
2,2-dipropylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-3-5-9(7-10,8-11)6-4-2/h10-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSSCEGRDWUQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309471 | |
Record name | 2,2-Dipropyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24765-54-6 | |
Record name | 2,2-Dipropyl-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24765-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dipropyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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